Verticillin A
Overview
Description
Verticillin A is a naturally occurring compound classified as an epipolythiodioxopiperazine alkaloid. It is derived from fungal sources and has garnered significant attention due to its potent cytotoxic properties, particularly against various cancer cell lines . This compound has shown promise in preclinical studies for its ability to induce apoptosis and reduce tumor burden, making it a potential candidate for anticancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Verticillin A can be synthesized through a series of complex chemical reactionsKey steps include the cyclization of peptide precursors and the incorporation of sulfur through oxidative processes .
Industrial Production Methods
Industrial production of this compound primarily relies on fermentation processes using fungal strains known to produce this compound. Optimization of fermentation conditions, such as the choice of growth medium and environmental factors, can significantly enhance the yield of this compound. Recent advancements have enabled the production of this compound in larger quantities, facilitating its use in further research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Verticillin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its biological activity or reduce toxicity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound include its oxidized and reduced forms, as well as various substituted derivatives. These products are often evaluated for their biological activity to identify more potent or less toxic analogues .
Scientific Research Applications
Verticillin A has a wide range of scientific research applications:
Mechanism of Action
Verticillin A exerts its effects primarily through the induction of DNA damage and apoptosis in cancer cells. It selectively inhibits histone methyltransferases, leading to epigenetic modifications that promote cell death. Additionally, this compound generates reactive oxygen species, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Verticillin A is part of a larger family of epipolythiodioxopiperazine alkaloids, which includes compounds like Verticillin B, Verticillin C, and other analogues. Compared to its analogues, this compound is often noted for its higher potency and selectivity in targeting cancer cells . Its unique ability to induce specific epigenetic changes sets it apart from other similar compounds .
Properties
IUPAC Name |
2-hydroxy-3-(2-hydroxy-14,18-dimethyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl)-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N6O6S4/c1-25-21(39)35-19-27(13-9-5-7-11-15(13)31-19,17(37)29(35,45-43-25)23(41)33(25)3)28-14-10-6-8-12-16(14)32-20(28)36-22(40)26(2)34(4)24(42)30(36,18(28)38)46-44-26/h5-12,17-20,31-32,37-38H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGTYEJTVRXGLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C67C(C89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N6O6S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32164-16-2 | |
Record name | Verticillin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032164162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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